molecular formula C21H21FN2O4 B4044934 Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B4044934
M. Wt: 384.4 g/mol
InChI Key: OGKWNVDVICZWDW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a pyrrolidin-1-yl benzoate core with a fluorophenyl ethylamino substituent

Scientific Research Applications

Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like signal transduction or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

ethyl 4-[3-[2-(4-fluorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-2-28-21(27)15-5-9-17(10-6-15)24-19(25)13-18(20(24)26)23-12-11-14-3-7-16(22)8-4-14/h3-10,18,23H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKWNVDVICZWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
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Ethyl 4-(3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

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